2,6-Diethyl-4-methylbenzyl bromide

Description

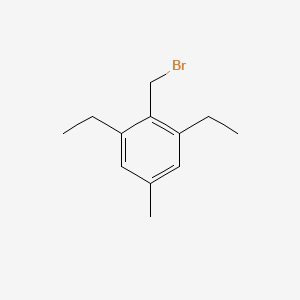

2,6-Diethyl-4-methylbenzyl bromide is an aromatic brominated compound characterized by a benzyl bromide core (C₆H₅CH₂Br) with ethyl groups at the 2- and 6-positions and a methyl group at the 4-position of the benzene ring. The bulky alkyl substituents (ethyl and methyl) confer unique steric and electronic properties, distinguishing it from simpler benzyl bromide derivatives.

Properties

Molecular Formula |

C12H17Br |

|---|---|

Molecular Weight |

241.17 g/mol |

IUPAC Name |

2-(bromomethyl)-1,3-diethyl-5-methylbenzene |

InChI |

InChI=1S/C12H17Br/c1-4-10-6-9(3)7-11(5-2)12(10)8-13/h6-7H,4-5,8H2,1-3H3 |

InChI Key |

DASNJAQPXBGUDI-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC(=CC(=C1CBr)CC)C |

Origin of Product |

United States |

Scientific Research Applications

Scientific Research Applications

1. Organic Synthesis

- Intermediate for Synthesis : This compound serves as an important intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals. It is utilized in reactions such as nucleophilic substitution and coupling reactions.

2. Medicinal Chemistry

- Potential Anticancer Activity : Research indicates that derivatives of 2,6-Diethyl-4-methylbenzyl bromide exhibit anticancer properties by inducing apoptosis in cancer cells. Studies have shown that these compounds can disrupt cellular signaling pathways involved in tumor growth .

- Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity against a range of pathogens, demonstrating effectiveness in inhibiting bacterial growth .

3. Biochemical Applications

- Enzyme Interaction Studies : this compound interacts with various enzymes, influencing their activity. For instance, it has been shown to bind to cytochrome P450 enzymes, which are crucial for drug metabolism .

Table 1: Summary of Applications

Case Studies

Case Study 1: Anticancer Efficacy

A study explored the effects of this compound on breast cancer cell lines. The results indicated a dose-dependent decrease in cell viability and increased markers of apoptosis when treated with the compound. This suggests its potential as a therapeutic agent in cancer treatment .

Case Study 2: Antimicrobial Testing

In another investigation, the compound was tested against common bacterial strains such as Escherichia coli and Staphylococcus aureus. The findings revealed significant inhibitory effects on bacterial growth, supporting its use as a potential antimicrobial agent .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Crystallographic Comparisons

Key crystallographic parameters for benzyl bromides are influenced by substituent electronic and steric effects. For example:

- Bond Lengthening : Methoxy groups in 2,6-dimethoxybenzyl bromide lengthen the ring–CH₂ and CH₂–Br bonds compared to unsubstituted benzyl bromide due to electron donation and steric hindrance. The ethyl and methyl groups in this compound are expected to amplify this effect, as alkyl groups are bulkier but less electron-donating via resonance .

- Torsion Angle : The torsion angle (C–C–C–Br) in 2,6-dimethoxybenzyl bromide approaches 90°, minimizing steric clashes. For this compound, this angle may increase further (~90–95°) due to enhanced steric repulsion .

Reactivity and Stability

- Electrophilic Reactivity : The electron-donating alkyl groups in this compound may slightly reduce the electrophilicity of the benzylic carbon compared to unsubstituted benzyl bromide. This contrasts with electron-withdrawing substituents (e.g., chloro or trifluoromethoxy groups), which enhance reactivity .

- Stability : Bulky substituents like ethyl and methyl groups can hinder nucleophilic attack, improving thermal stability. However, steric strain might accelerate decomposition under harsh conditions. For example, 2,6-dimethoxybenzyl bromide decomposes upon prolonged storage, suggesting alkyl-substituted analogs may exhibit similar sensitivity .

Preparation Methods

Traditional Aqueous Diazotization

The conventional method involves diazotization of 2,6-diethyl-4-methylaniline using sodium nitrite (NaNO₂) in hydrobromic acid (HBr) at elevated temperatures (60–90°C). This reaction generates 2,6-diethyl-4-methylbenzenediazonium bromide, which undergoes thermal decomposition to yield the target bromide. However, the aqueous environment destabilizes the diazonium intermediate, leading to competitive decomposition pathways and reduced yields (60–78%). Post-reaction purification requires extraction, concentration, and reduced-pressure distillation, further complicating scalability.

Non-Aqueous Diazotization Innovations

Recent patents propose replacing aqueous HBr with organic solvents (e.g., tetrahydrofuran or acetonitrile) and isoamyl nitrite as the diazotization agent. This approach stabilizes the diazonium salt at lower temperatures (5–10°C) and eliminates aqueous waste streams. Catalysts such as cuprous iodide (0.8–1.5 wt%) enhance reaction kinetics, achieving near-quantitative diazotization yields. While this method optimizes the diazonium formation step, its direct application to bromide synthesis remains underexplored.

Halogenation via the Appel Reaction

Mechanism and Substrate Adaptability

The Appel reaction, employing carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃), converts alcohols to alkyl bromides under mild conditions. For this compound synthesis, this method requires 2,6-diethyl-4-methylbenzyl alcohol as a precursor. In analogous systems, the reaction proceeds at 0°C in tetrahydrofuran (THF), achieving moderate yields (34–39%). The mechanism involves in situ generation of PPh₃Br₂, which facilitates bromide substitution via a two-electron transfer process.

Limitations and Yield Optimization

Key challenges include stoichiometric phosphine usage and competing side reactions. Increasing the CBr₄:PPh₃ ratio to 3:1 improves bromide selectivity but raises costs. Purification via silica gel chromatography is often necessary, complicating industrial adoption.

Comparative Analysis of Synthetic Routes

*Yield reported for diazonium intermediate; †Yield for analogous benzyl bromide synthesis.

Catalytic and Solvent Effects

Catalyst Selection in Diazotization

Cuprous iodide (CuI) outperforms alternatives like cuprous chloride (CuCl) in non-aqueous systems due to its superior solubility and redox activity. At 1.0–1.5 wt% loading, CuI reduces induction periods and suppresses diazonium decomposition, enabling near-stoichiometric conversion.

Solvent Impact on Halogenation

Polar aprotic solvents (e.g., N,N-dimethylformamide) enhance malonate coupling in downstream reactions but are less effective in bromide synthesis. Tetrahydrofuran (THF) balances solubility and reactivity in Appel reactions, though its low boiling point complicates reflux setups.

Environmental and Industrial Considerations

Q & A

Q. What are the recommended synthetic pathways for 2,6-diethyl-4-methylbenzyl bromide, and how can competing side reactions be minimized?

The synthesis of aryl benzyl bromides typically involves electrophilic aromatic substitution or radical bromination. For this compound, bromination of the parent toluene derivative using a brominating agent (e.g., N-bromosuccinimide or HBr/H₂O₂) under controlled conditions is common . Key parameters include:

- Catalyst selection : Lewis acids (e.g., FeBr₃) enhance regioselectivity.

- Temperature control : Maintaining ≤25°C reduces polybromination byproducts (e.g., dibromo derivatives) observed in analogous benzyl bromide syntheses .

- Solvent system : Dichloromethane (DCM) or acetonitrile improves solubility and reaction homogeneity.

Q. How can the purity and structural identity of this compound be rigorously validated?

- Chromatography : Use GC-MS or HPLC with a C18 column (UV detection at 254 nm) to assess purity (>98% as per industrial standards for similar bromides ).

- Spectroscopy :

- ¹H/¹³C NMR : Compare chemical shifts to computational predictions (DFT) for substituent effects.

- FT-IR : Confirm C-Br stretching vibrations (~550–600 cm⁻¹).

- Elemental analysis : Match experimental C/H/Br ratios to theoretical values.

Q. What safety protocols are critical when handling this compound in the laboratory?

- PPE : Nitrile gloves, goggles, and fume hood use are mandatory due to lachrymatory and corrosive properties .

- First aid : Immediate flushing with water for eye/skin contact (15+ minutes) and medical consultation for inhalation .

- Storage : In amber glass under inert gas (argon) at –20°C to prevent hydrolysis or light-induced degradation .

Advanced Research Questions

Q. How can competing reaction pathways (e.g., oxidation vs. bromination) be analyzed during the synthesis of this compound?

- Kinetic studies : Monitor reaction progress via in situ Raman spectroscopy to track intermediates (e.g., benzaldehyde byproducts in analogous systems ).

- Isotopic labeling : Use D₂O or ⁸¹Br-labeled reagents to trace protonation or bromine incorporation sites.

- Computational modeling : Density Functional Theory (DFT) calculations (e.g., Gaussian 16) can predict activation energies for competing pathways .

Q. What crystallographic strategies resolve ambiguities in the spatial configuration of this compound derivatives?

- Single-crystal X-ray diffraction : Use SHELXL for refinement, focusing on torsional angles of ethyl/methyl groups to confirm steric effects .

- Twinned data handling : Apply the HKL-3000 suite for data integration if crystal twinning occurs (common in bulky aryl bromides ).

- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C–H···Br) influencing crystal packing .

Q. How can hydrolytic stability of this compound be quantified under varying pH conditions?

- Degradation kinetics : Conduct accelerated stability studies (pH 1–13, 25–60°C) with HPLC monitoring.

- Product identification : LC-MS/MS to detect hydrolysis products (e.g., 2,6-diethyl-4-methylbenzyl alcohol or acid) .

- Activation energy calculation : Use Arrhenius plots to extrapolate shelf-life under standard conditions.

Q. What analytical challenges arise in distinguishing this compound from structural isomers, and how are they addressed?

- Capillary electrophoresis (CE) : Optimize buffer systems (e.g., borate-NaOH, pH 9.3) to resolve isomers based on electrophoretic mobility differences .

- Cryogenic NMR : Enhance resolution of overlapping signals using ¹H-¹³C HSQC at –40°C.

- X-ray crystallography : Definitive isomer differentiation via unit cell parameters and Patterson maps .

Data Contradiction Analysis

Q. How should researchers reconcile discrepancies in reported melting points or spectral data for this compound?

- Source validation : Cross-reference data from peer-reviewed journals (e.g., Dalton Trans. ) over vendor catalogs.

- Experimental replication : Synthesize the compound using documented protocols and compare results .

- Impurity profiling : Use GC-MS to identify contaminants (e.g., residual solvents) affecting physical properties .

Q. What methodologies resolve conflicting crystallographic space group assignments for derivatives of this compound?

- Data re-refinement : Reprocess raw diffraction data with Olex2 or SHELXE to test alternative space groups .

- Patterson methods : Analyze vector maps for symmetry elements (e.g., screw axes) missed in initial assignments.

- Consensus validation : Compare results with Cambridge Structural Database entries for analogous bromides .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.